molecular formula C12H11N3 B043393 2-Amino-3-methyl-9H-pyrido[2,3-b]indole CAS No. 68006-83-7

2-Amino-3-methyl-9H-pyrido[2,3-b]indole

Cat. No.: B043393
CAS No.: 68006-83-7
M. Wt: 197.24 g/mol
InChI Key: IVLCGFRPPGNALI-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, also known as Trp-P-2, is a heterocyclic aromatic amine (HAA) of significant interest in biochemical and toxicological research. It is primarily studied as a potent mutagen and carcinogen formed during the high-temperature cooking of protein-rich foods. Its core research value lies in its role as a model compound for investigating the mechanisms of mutagenesis and DNA adduct formation. Upon metabolic activation by cytochrome P450 enzymes (specifically CYP1A2), Trp-P-2 is converted into a highly reactive N-hydroxy derivative, which can form covalent adducts with DNA, particularly with guanine bases. This DNA damage is a critical initiating event in chemical carcinogenesis. Consequently, this compound is extensively utilized in in vitro and in vivo studies to elucidate metabolic pathways of HAAs, assess DNA repair mechanisms, and screen for potential chemopreventive agents that can inhibit its activation or mitigate its genotoxic effects. Researchers employ this compound in Ames tests for mutagenicity screening, in studies focused on food safety and the identification of dietary carcinogens, and in the development of analytical methods for the detection and quantification of HAAs in complex matrices. This high-purity reagent is an essential tool for advancing our understanding of environmental and dietary toxicology.

Properties

IUPAC Name

3-methyl-9H-pyrido[2,3-b]indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLCGFRPPGNALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C32)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043766
Record name MeA-alpha-C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68006-83-7
Record name 2-Amino-3-methyl-9H-pyrido[2,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68006-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-methyl-9H-pyrido(2,3-b)indole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MeA-alpha-C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-METHYL-9H-PYRIDO(2,3-B)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20AI638WCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Reaction Pathway

The foundational synthesis of 2-amino-9H-pyrido[2,3-b]indole, as detailed by Matsumoto et al., provides a template for derivatization. The route begins with 6-bromo-2-picolinic acid (I), which undergoes Ullmann-type coupling with m-phenylenediamine to form 6-(2-aminophenylamino)picolinic acid (II). Nitrosation converts II to benzotriazolylpicolinic acid (III), which is subsequently treated with tert-butanol and potassium hydroxide to yield 1-(2-amino-6-pyridyl)benzotriazole (IV). Thermal cyclization of IV at 175°C generates the target pyridoindole scaffold.

Key Data:

  • Overall yield for non-methylated analogue: 24% after chromatographic purification.

  • Critical intermediates: III (mp 262°C, 19% yield), IV (mp 144°C, 73% yield).

Adaptation for 3-Methyl Derivative

Introducing the C3 methyl group necessitates modifying the starting material. Substituting m-phenylenediamine with 4-methyl-m-phenylenediamine could theoretically install the methyl group during the Ullmann coupling step. However, this approach risks steric hindrance and reduced reaction efficiency. Alternatively, post-cyclization methylation using methyl iodide or dimethyl sulfate under basic conditions has been proposed but remains experimentally unverified in published literature.

Alternative Route via Indole Annulation

Sadovoy et al.’s Three-Step Protocol

A 2001 method by Sadovoy et al. outlines a pathway applicable to carboline derivatives, though its explicit use for this compound requires inference. The sequence involves:

  • Alkylation of 1H-indol-2-amine hydrochloride with propan-2-ol under basic conditions (34% yield).

  • Cyclization in aqueous KOH/ethanol at elevated temperatures (53% yield).

  • Aromatization using CuO in quinoline (12% yield).

Hypothetical Adaptation:
Incorporating a methyl group may involve starting with 3-methyl-1H-indol-2-amine. The alkylation step would then proceed analogously, with cyclization and aromatization preserving the methyl substituent.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Advantages Limitations
PyrolysisSoybean globulinN/A<1%Direct isolation from natural sourcesLow yield, complex purification
Picolinic Acid Route6-Bromo-2-picolinic acidm-Phenylenediamine, KOH24%Scalable, defined intermediatesRequires methyl-group adaptation
Indole Annulation1H-Indol-2-amineCuO, quinoline12%Modular substrate designLow final-step yield, unverified for methyl variant

Challenges in Methyl-Group Introduction

The C3 methyl group’s incorporation presents synthetic hurdles:

  • Steric Effects: Bulky substituents hinder cyclization, as observed in attempts to methylate post-synthesis intermediates.

  • Regioselectivity: Electrophilic methylation risks functionalizing undesired positions (e.g., N1 or C4), necessitating protective strategies.

  • Yield Optimization: Multistep sequences compound yield losses; the indole annulation method’s 12% final step yield underscores this issue .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxo-derivatives, while substitution reactions can introduce halogen atoms into the indole ring .

Scientific Research Applications

Toxicology Studies

MeAaC is recognized for its mutagenic properties, particularly towards Salmonella typhimurium strains TA98 and TA100. Research indicates that it can induce mutations in bacterial DNA, which serves as a model for understanding potential carcinogenic effects in humans. Studies have shown that MeAaC is produced during the pyrolysis of proteins, especially when cooking methods involve high temperatures such as grilling or frying .

Carcinogenicity Research

The International Agency for Research on Cancer (IARC) has classified MeAaC as a possible human carcinogen based on its structural similarities to other known carcinogens and its ability to cause DNA damage. The compound's presence in cooked meats has raised concerns regarding dietary exposure and its implications for cancer risk, particularly gastrointestinal cancers .

Food Safety and Regulation

Given its mutagenic potential, MeAaC is a focus in food safety regulations. Research into the levels of heterocyclic amines (HCAs) like MeAaC in various cooking methods informs guidelines for reducing exposure to these compounds in processed and cooked foods. Regulatory bodies may utilize findings related to MeAaC to establish permissible limits in food products .

Case Study 1: Mutagenicity Testing

In a study conducted by Sugimura et al., the mutagenic effects of MeAaC were assessed using the Ames test with Salmonella typhimurium. The results indicated significant mutagenic activity at various concentrations, highlighting the compound's potential risk when ingested through cooked foods .

Case Study 2: Dietary Exposure Assessment

A comprehensive dietary exposure assessment was performed to evaluate the levels of MeAaC in grilled meats consumed by different populations. The findings suggested that individuals who frequently consume grilled or fried meats are at an increased risk of exposure to this compound, necessitating further investigation into dietary habits and cancer incidence rates .

Comparison with Similar Compounds

Structural Analogues and Subclasses

MeAαC is part of the α-carboline subclass of HAAs, which includes non-polar compounds such as:

  • AαC (2-Amino-9H-pyrido[2,3-b]indole): Lacks the methyl group at position 3 .
  • Harman and Norharman: Non-amino carbolines with varying methylation patterns .

Other HAAs belong to distinct subclasses:

  • Imidazoquinolines: Includes IQ (2-amino-3-methylimidazo[4,5-f]quinoline) and MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) .
  • Imidazopyridines: Includes PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) .

Table 1: Structural and Classification Differences

Compound Subclass Key Substituents IARC Classification
MeAαC α-Carboline 2-amino, 3-methyl 2B
AαC α-Carboline 2-amino 2B
IQ Imidazoquinoline 3-methyl, fused quinoline 2A
PhIP Imidazopyridine 1-methyl, 6-phenyl 2B

Metabolic Activation and Enzymatic Pathways

MeAαC and AαC undergo bioactivation via cytochrome P450 (CYP) enzymes (primarily CYP1A2) to form N-hydroxylated intermediates, which are further acetylated by N-acetyltransferases (NAT2) . Key differences include:

  • MeAαC vs. AαC : The methyl group in MeAαC enhances metabolic stability, leading to higher DNA adduct formation in rodent liver and lung compared to AαC .
  • MeAαC vs. PhIP : PhIP is metabolized by CYP1A2 to N-hydroxy-PhIP, which forms DNA adducts primarily in the colon, whereas MeAαC adducts are detected in hepatic and pulmonary tissues .
  • Role of NAT2 : Polymorphisms in NAT2 influence MeAαC’s mutagenicity, with slow acetylators exhibiting higher DNA damage .

Table 2: Metabolic Pathways and DNA Adduct Profiles

Compound Key Metabolizing Enzymes Major DNA Adducts Target Organs (Rodent Studies)
MeAαC CYP1A2, NAT2 N-(deoxyguanosin-8-yl)-MeAαC Liver, lung
AαC CYP1A2, NAT2 N-(deoxyguanosin-8-yl)-AαC Liver
IQ CYP1A2, NAT2 N-(deoxyguanosin-8-yl)-IQ Liver, mammary gland
PhIP CYP1A2, SULT1A1 N-(deoxyguanosin-8-yl)-PhIP Colon, prostate

Mutagenic and Carcinogenic Potency

  • MeAαC : Exhibits strong mutagenicity in Salmonella typhimurium TA98 assays, with activity proportional to its concentration in cigarette smoke (9–37 ng/cigarette) .
  • AαC : Less potent than MeAαC due to the absence of the methyl group, which reduces metabolic activation .
  • IQ: Classified as Group 2A ("probably carcinogenic") due to higher adduct persistence and multi-organ carcinogenicity in rodents .

Analytical Detection and Quantification

MeAαC is commonly analyzed alongside other HAAs using HPLC-MS/MS or fluorescence detection . Key findings include:

  • Detection Limits : MeAαC and AαC are detectable at concentrations as low as 0.1 µg/L in processed meats .
  • Recovery Rates : MeAαC recovery rates in meat products range from 74–94%, comparable to PhIP but lower than IQ .

Biological Activity

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, commonly referred to as MeAαC, is a heterocyclic amine that has garnered attention due to its mutagenic and carcinogenic properties. This compound is formed during the cooking of meats and is associated with various adverse health effects, particularly in relation to cancer development. This article delves into the biological activity of MeAαC, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.

MeAαC belongs to the class of organic compounds known as alpha-carbolines. Its chemical structure consists of a pyrido[2,3-b]indole core, which contributes to its biological activity. The compound is characterized by its strong basicity and potential toxicity.

The primary mechanism through which MeAαC exerts its biological effects involves interaction with DNA. Upon bioactivation, MeAαC forms electrophilic N-oxidized metabolites that can react with DNA, leading to the formation of DNA adducts. This interaction is a crucial step in the mutagenic process, as it can result in gene mutations and ultimately contribute to carcinogenesis.

Biochemical Pathways

  • Bioactivation : MeAαC undergoes metabolic activation primarily via cytochrome P450 enzymes, producing reactive intermediates that bind to DNA.
  • DNA Adduct Formation : The interaction with DNA results in the formation of adducts such as N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-MeAαC), which are critical markers of exposure and potential carcinogenicity.

Mutagenicity Studies

Research has demonstrated that MeAαC induces mutations in mammalian cell lines and bacterial strains. Notably:

  • In studies using Chinese hamster V79 cells co-expressing cytochrome P450 1A2 and sulfotransferase 1A1, MeAαC exhibited mutagenic activity even at low concentrations (30 nM) .
  • The metabolite N-hydroxylamino-MeAαC was identified as a direct mutagen in Salmonella typhimurium strains .

Case Studies and Research Findings

Several studies have explored the carcinogenic potential of MeAαC:

  • Carcinogenicity in Rodents :
    • Research indicates that both MeAαC and its parent compound (2-amino-9H-pyrido[2,3-b]indole) are carcinogenic in various organs of rodents but show differing effects on intestinal tumorigenesis .
    • In experiments involving C57BL/6J-Min/+ mice (which are predisposed to intestinal neoplasia), exposure to these compounds resulted in increased aberrant crypt foci (ACF), a precursor to cancer .
  • Environmental Influence :
    • The formation of MeAαC is influenced by cooking methods and temperatures. For instance, higher temperatures during meat cooking lead to increased levels of heterocyclic amines like MeAαC, which poses greater risks for human health .

Summary Table of Biological Effects

Effect Description
Mutagenicity Induces gene mutations in mammalian cells and bacteria at low concentrations
Carcinogenicity Linked to liver and digestive tract cancers in animal models
DNA Adduct Formation Forms adducts with DNA leading to potential mutations
Influence of Cooking Methods Increased formation at higher cooking temperatures

Q & A

Q. What are the optimized synthetic routes for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, and how do reaction conditions influence yield?

The Pd-catalyzed amidation and cyclization method is a key approach, with solvent choice and temperature critically impacting yield. For example, using Cs₂CO₃ and t-BuOH at 110°C achieved 25% yield, while NaOH/THF at 70°C yielded only 12%. Polar aprotic solvents like DMF may enhance cyclization efficiency due to improved catalyst stability . Optimization should include screening bases (e.g., Cs₂CO₃ vs. K₂CO₃) and solvents (e.g., THF vs. DMF) under inert atmospheres to minimize side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • HPLC : Purity assessment (≥98% confirmed via reverse-phase C18 columns, 228 nm detection) .
  • LC-MS : Validates molecular weight (e.g., m/z = 254 [M+H]⁺ in positive mode) and detects impurities .
  • NMR : ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) resolves regiochemistry and confirms substitution patterns .
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 75.85% calc. vs. 75.96% obs.) .

Q. How can researchers detect and quantify this compound in complex biological matrices?

Use HPLC-DAD with wavelength-specific detection (228 nm for MeAaC) combined with SPE (solid-phase extraction) for sample cleanup. LC-MS/MS in MRM mode enhances sensitivity in tissues, with LODs <1 ng/mL achievable via isotopic dilution (e.g., ¹³C-labeled internal standards) . Validate recovery rates using spiked plasma/serum samples to address matrix effects.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s mutagenicity, and how do structural modifications alter toxicity?

Mutagenicity arises from metabolic activation by cytochrome P450 enzymes (e.g., CYP1A2), forming DNA-adducts via N-hydroxylation. Comparative studies using Ames tests with TA98 strain (+S9 metabolic activation) show dose-dependent mutagenic responses. Substituents at the 3-methyl position may sterically hinder adduct formation, reducing genotoxicity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity to DNA bases .

Q. How do conflicting data on metabolic pathways arise, and what strategies resolve them?

Discrepancies in metabolite profiles (e.g., N-acetylation vs. glucuronidation) may stem from species-specific enzyme expression (e.g., human vs. rodent liver microsomes). Use interspecies comparative assays and recombinant enzymes (e.g., human NAT2) to isolate pathways. Isotope trapping (³H/¹⁴C-labeled compound) coupled with HR-MS identifies transient intermediates .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

  • DFT calculations (Gaussian 09): Optimize geometry at B3LYP/6-31G* level to estimate pKa (amine group ≈ 8.2) and redox potentials.
  • MD simulations : Model solvation effects in DMSO/water mixtures to predict solubility trends .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C3) with bioactivity using Hammett σ constants .

Q. What experimental designs mitigate challenges in studying its photodegradation?

Design light-exposure experiments with controlled UV intensity (e.g., 254 nm, 15 W/m²) and monitor degradation via UPLC-PDA. Use radical scavengers (e.g., NaN₃ for singlet oxygen) to elucidate reaction mechanisms. Dark controls and argon-purged samples distinguish thermal vs. photolytic pathways .

Data Contradiction Analysis

Q. How should researchers address variability in reported mutagenic potencies?

Variability often arises from differences in:

  • Metabolic activation systems : Liver S9 fractions from induced vs. non-induced rodents.
  • Endpoint detection : Colony counting (manual vs. automated) in Ames tests.
    Standardize protocols using OECD TG 471 guidelines and include positive controls (e.g., IQ for heterocyclic amines) .

Q. Why do NMR spectral assignments differ across studies, and how can this be resolved?

Discrepancies may stem from solvent effects (DMSO-d₆ vs. CDCl₃) or impurities. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Compare with reference spectra of analogous compounds (e.g., 9-ethyl derivatives) .

Methodological Recommendations

Q. What strategies improve reproducibility in scaled-up synthesis?

  • Catalyst recycling : Recover Pd(OAc)₂ via centrifugation/filtration to reduce costs.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.
  • Crystallization optimization : Screen solvents (e.g., EtOH/water mixtures) to enhance yield and purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methyl-9H-pyrido[2,3-b]indole
Reactant of Route 2
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2-Amino-3-methyl-9H-pyrido[2,3-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.